Fluperolone Acetate-d3
Description
Fluperolone Acetate-d3 is a deuterated derivative of fluperolone acetate, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. Its chemical structure includes a deuterium-substituted acetate group, enhancing its utility in pharmacokinetic and metabolic studies via isotope tracing. The molecular formula is C₂₄H₃₁FO₆ (molar mass: 434.5 g/mol), and its systematic IUPAC name is 9-Fluoro-11β,17α-dihydroxy-17-(S)-lactoylandrosta-1,4-dien-3-one 17β-Acetate-d3 . Clinically, fluperolone acetate is used to manage psychiatric disorders in geriatric populations, particularly addressing agitation, hallucinations, and delusions.
Properties
Molecular Formula |
C₂₄H₂₈D₃FO₆ |
|---|---|
Molecular Weight |
437.52 |
Synonyms |
(11β,17α)-17-[(2S)-2-(Acetyloxy-d3)-1-oxopropyl]-9-fluoro-11,17-dihydroxyandrosta-1,4-dien-3-one; 9-Fluoro-11β,17α-dihydroxy-17-(S)-lactoylandrosta-1,4-dien-3-one 17β-Acetate-d3; 9α-Fluoro-11β,17α,21-trihydroxy-21-methylpregna-1,4-diene-3,20-dione 21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyproterone Acetate-d3
- Molecular Formula : C₂₄H₂₆D₃ClO₄
- Key Features : A deuterated antiandrogen used in hormone therapy and metabolic studies. Unlike this compound, it contains a chlorine atom and lacks fluorination, altering receptor specificity.
- Applications : Primarily used in prostate cancer research and androgen-dependent conditions .
Flumethasone-d3 Acetate
- Molecular Formula: Not explicitly stated in evidence, but inferred to mirror non-deuterated flumethasone acetate (C₂₄H₃₂F₂O₇) with deuterium substitution.
- Key Features : A deuterated glucocorticoid with potent anti-inflammatory effects. Structurally distinct due to dual fluorination at the 6α and 9α positions.
- Applications : Utilized in tracer studies for dermal inflammation models .
Medroxyprogesterone Acetate-d3
- Molecular Formula : C₂₄H₃₄D₃O₄ (inferred from HY-B0469S catalog entry).
- Key Features : A deuterated progestin used in hormone replacement therapy and cancer research. Lacks fluorination and glucocorticoid activity, focusing instead on progesterone receptor modulation.
- Applications : Laboratory standard for quantifying progesterone analogs in biological matrices .
Comparative Data Table
Key Differentiators
- Fluorination : this compound and Flumethasone-d3 Acetate contain fluorine atoms, enhancing glucocorticoid receptor affinity. Cyproterone and Medroxyprogesterone lack fluorination, focusing on androgen/progesterone pathways.
- Clinical Applications : this compound uniquely addresses neuropsychiatric and antiviral mechanisms, unlike others focused on oncology or hormonal regulation .
- Isotope Utility : All compounds enable metabolic tracing, but deuterium placement (acetate group in all cases) ensures consistent use in mass spectrometry-based assays .
Research Findings and Implications
- This compound Synergy : Evidence suggests enhanced efficacy when combined with Debendrin, improving bioavailability and neuropsychiatric outcomes in elderly patients .
- Safety Profile: Unlike non-deuterated steroids, deuterated analogs like Medroxyprogesterone Acetate-d3 show reduced hepatotoxicity in preclinical models, likely due to altered metabolic pathways .
- Analytical Challenges: Deuterated steroids require advanced chromatographic separation (e.g., acetonitrile-d3 buffers) to resolve from non-deuterated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
